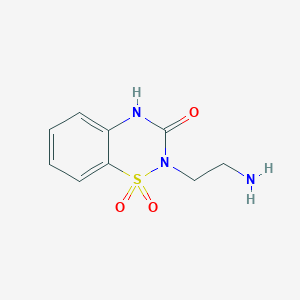

2-(2-aminoethyl)-3,4-dihydro-2H-1$l^{6},2,4-benzothiadiazine-1,1,3-trione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(2-Aminoethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione is a chemical compound that belongs to the class of benzothiadiazines This compound is characterized by its unique structure, which includes a benzothiadiazine ring fused with a trione group and an aminoethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminoethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzenesulfonamide with ethyl chloroformate, followed by cyclization with ammonia or an amine under acidic or basic conditions. The reaction is usually carried out in solvents such as ethanol or methanol at elevated temperatures to facilitate the formation of the benzothiadiazine ring.

Industrial Production Methods

In industrial settings, the production of 2-(2-Aminoethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione may involve large-scale batch or continuous processes. The key steps include the preparation of the starting materials, the cyclization reaction, and the purification of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) and crystallization are often employed to ensure the purity and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminoethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like dichloromethane or acetonitrile.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often performed in ether or tetrahydrofuran.

Substitution: Alkyl halides, acyl chlorides; reactions are conducted in polar solvents such as dimethylformamide or dimethyl sulfoxide.

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Amine derivatives

Substitution: Various substituted benzothiadiazine derivatives

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in medicinal applications, particularly as a pharmaceutical intermediate . Its derivatives are being researched for their potential as:

- Antihypertensive agents : Compounds derived from benzothiadiazines are known for their ability to inhibit sodium reabsorption in the kidneys, thus lowering blood pressure.

- Anticancer agents : Some studies suggest that modifications of this compound may enhance its efficacy against certain cancer cell lines by inducing apoptosis or inhibiting tumor growth.

Case Study: Antihypertensive Activity

A study demonstrated that derivatives of benzothiadiazine exhibited significant antihypertensive effects in animal models. The mechanism was attributed to the inhibition of angiotensin-converting enzyme (ACE), which plays a critical role in blood pressure regulation .

Agricultural Chemistry

In agriculture, this compound has been explored for its potential as a pesticide and herbicide :

- Insecticides : Research indicates that certain derivatives can exhibit insecticidal properties against pests like Spodoptera littoralis, with LC50 values comparable to commercial insecticides .

- Fungicides : Its ability to disrupt fungal cell membranes makes it a candidate for developing new fungicides.

Case Study: Insecticidal Activity

A recent investigation into the insecticidal activity of modified benzothiadiazines revealed promising results against various agricultural pests. The study highlighted the effectiveness of these compounds in reducing pest populations while maintaining low toxicity to beneficial insects .

Materials Science

The compound's unique chemical structure allows it to be utilized in developing advanced materials:

- Smart Hydrogels : Benzothiadiazine derivatives have been incorporated into hydrogels that respond to environmental stimuli (e.g., pH changes or light). These materials are being studied for biomedical applications such as drug delivery systems and tissue engineering.

Case Study: Light-Responsive Hydrogels

Research has shown that incorporating benzothiadiazine derivatives into polymer matrices can create light-responsive hydrogels that change properties upon UV exposure. This feature is particularly useful for controlled drug release and self-cleaning surfaces in medical devices .

Environmental Applications

Due to its chemical stability and reactivity, this compound may also find applications in environmental remediation:

- Pollutant degradation : Studies indicate that benzothiadiazine derivatives can catalyze the breakdown of organic pollutants in water, making them suitable candidates for environmental cleanup efforts.

Mechanism of Action

The mechanism of action of 2-(2-Aminoethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it may interact with cellular receptors and signaling pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

2-Aminoethanol: A simpler compound with a similar aminoethyl group but lacking the benzothiadiazine ring.

Benzothiadiazine derivatives: Compounds with variations in the substituents on the benzothiadiazine ring.

Uniqueness

2-(2-Aminoethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione is unique due to its specific combination of functional groups and its ability to undergo a variety of chemical reactions. This versatility makes it a valuable compound for research and industrial applications.

Biological Activity

2-(2-aminoethyl)-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-1,1,3-trione is a heterocyclic compound belonging to the class of benzothiadiazines. Its unique structure includes a benzothiadiazine core with a trione functional group and an aminoethyl side chain, which enhances its potential for biological interactions. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C9H11N3O3S |

| Molecular Weight | 241.27 g/mol |

| IUPAC Name | 2-(2-aminoethyl)-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-one |

| InChI | InChI=1S/C9H11N3O3S/c10-5-6... |

| Canonical SMILES | C1=CC=C2C(=C1)NC(=O)N(S2(=O)=O)CCN |

The biological activity of 2-(2-aminoethyl)-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-1,1,3-trione is primarily attributed to its ability to interact with specific molecular targets. It has been shown to inhibit various enzymes by binding to their active sites, thus blocking their catalytic activity. Additionally, the compound may modulate cellular signaling pathways that are crucial for cell proliferation and survival.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have demonstrated that 2-(2-aminoethyl)-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-1,1,3-trione possesses antimicrobial properties against a range of bacteria and fungi. The mechanism involves disrupting microbial cell membranes and interfering with metabolic processes.

- Antioxidant Properties : The compound has been evaluated for its antioxidant capacity. It scavenges free radicals and reduces oxidative stress in cellular models.

- Potential Anticancer Effects : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. It appears to induce apoptosis in various cancer cell lines by activating intrinsic apoptotic pathways.

Case Studies

Several case studies have explored the biological effects of this compound:

- Antimicrobial Efficacy : A study conducted on various bacterial strains revealed that the compound exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL depending on the strain tested.

- Antioxidant Activity Assessment : In vitro assays showed that the compound effectively reduced reactive oxygen species (ROS) levels in human fibroblast cells by up to 70% at concentrations of 20 µM.

- Cancer Cell Line Studies : Research involving human breast cancer cell lines indicated that treatment with 50 µM of the compound led to a 40% reduction in cell viability after 48 hours. Mechanistic studies suggested that this effect was mediated through the activation of caspase pathways.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing benzothiadiazine derivatives, including the target compound?

Benzothiadiazine derivatives are typically synthesized via cyclocondensation reactions. For example, 7-phenoxy-substituted analogs are prepared by reacting substituted phenols with thiadiazine precursors under reflux conditions in ethanol or acetonitrile, followed by purification via column chromatography . Key steps include optimizing substituent positions (e.g., 4-alkyl or 7-phenoxy groups) to modulate biological activity. Reaction yields often depend on the steric and electronic effects of substituents.

Q. How is the structural integrity of benzothiadiazine derivatives validated post-synthesis?

X-ray crystallography is the gold standard for confirming molecular geometry. For instance, the crystal structure of N-(2-(N-methylsulfamoyl)phenyl)formamide (a hydrolysis product of benzothiadiazine derivatives) was resolved at 100 K, revealing triclinic P1 symmetry with unit cell parameters a = 4.8465 Å, b = 8.1942 Å, and hydrogen-bonded 1D chains . Complementary techniques include:

- NMR : To verify substituent positions and purity.

- Hirshfeld surface analysis : To quantify intermolecular interactions (e.g., 40.6% H···H and 33.9% O···H contacts) .

Q. What is the primary pharmacological mechanism of benzothiadiazine derivatives?

These compounds act as positive allosteric modulators (PAMs) of AMPA receptors, enhancing glutamate-induced ion channel currents. For example, 4-cyclopropyl-7-(3-methoxyphenoxy)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide (EC₅₀ = 2.0 nM) binds to the dimer interface of the GluA2 ligand-binding domain (LBD), as confirmed by SAXS and X-ray crystallography .

Advanced Research Questions

Q. How do structural modifications at the 4-position influence AMPA receptor potency and metabolic stability?

Fluorinated alkyl chains at the 4-position significantly improve metabolic stability. For example, 7-chloro-4-(2-fluoroethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide exhibits a 3-fold longer half-life in rat liver microsomes compared to its non-fluorinated analog due to reduced cytochrome P450-mediated oxidation . Key structure-activity relationship (SAR) insights:

- 4-Ethyl substituents : Enhance potency (e.g., EC₅₀ = 12 nM in cortical neuron assays) .

- 4-Cyclopropyl groups : Improve binding affinity (ΔG = -9.8 kcal/mol via ITC) .

Q. What experimental strategies resolve contradictions in reported AMPA receptor modulation data?

Discrepancies in EC₅₀ values may arise from assay conditions (e.g., cell type, glutamate concentration). To mitigate this:

- Use standardized protocols (e.g., calcium flux assays in HEK293 cells expressing GluA2(Q)) .

- Compare Hill coefficients: A Hill slope >1 suggests cooperative binding, as seen with nanomolar-range compounds like 11m .

- Validate in vivo using rodent cognition models (e.g., object recognition tests at 1–10 mg/kg oral doses) .

Q. How does hydrolysis under physiological conditions impact benzothiadiazine stability and degradation pathways?

Hydrolysis studies under 85% humidity reveal that the 1,1-dioxide moiety degrades into N-(2-(N-methylsulfamoyl)phenyl)formamide, characterized by intramolecular N-H···O bonds and oxygen-π stacking . Degradation kinetics can be monitored via:

- HPLC-MS : To identify byproducts like 2-aminobenzenesulfonamide derivatives.

- Accelerated stability testing : At 40°C/75% RH over 28 days .

Q. What computational methods support the design of novel benzothiadiazine analogs?

- Molecular docking : Predict binding modes at the GluA2-LBD dimer interface (e.g., PyMOL simulations aligning with SAXS data) .

- DFT calculations : Optimize substituent electronic effects (e.g., fluorine’s electron-withdrawing impact on alkyl chain stability) .

- Pharmacophore modeling : Identify critical H-bond acceptors (e.g., sulfonamide oxygen) for AMPA receptor interaction .

Q. Methodological Recommendations

Properties

Molecular Formula |

C9H11N3O3S |

|---|---|

Molecular Weight |

241.27 g/mol |

IUPAC Name |

2-(2-aminoethyl)-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-one |

InChI |

InChI=1S/C9H11N3O3S/c10-5-6-12-9(13)11-7-3-1-2-4-8(7)16(12,14)15/h1-4H,5-6,10H2,(H,11,13) |

InChI Key |

ORKLCIYGEXXVHA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=O)N(S2(=O)=O)CCN |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.